APE1 Endonuclease Inhibition: 6-Bromoindole-2-carboxylic acid Lacks Significant Inhibitory Activity, in Contrast to Prior Literature for CRT0044876 and 5-Fluoroindole-2-carboxylic acid
In a rigorous head-to-head study, 6-bromoindole-2-carboxylic acid (compound 4) was found to lack significant inhibition of APE1 endonuclease activity under aggregate-disrupting conditions (0.01% Brij 35), revealing that its previously reported activity was an artifact arising from colloidal aggregation [1]. This stands in contrast to CRT0044876 (7-nitroindole-2-carboxylic acid, compound 1), which was reported to inhibit APE1 with an IC₅₀ of 3 μM in earlier studies, and 5-fluoroindole-2-carboxylic acid (compound 2), which was reported with an IC₅₀ of 10 μM [1]. Under identical aggregate-disrupting assay conditions, none of the indole-2-carboxylic acids (compounds 1–4) exhibited significant APE1 inhibition, indicating that prior potency claims were confounded by compound aggregation [1].
| Evidence Dimension | APE1 endonuclease inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No significant inhibition under aggregate-disrupting conditions (0.01% Brij 35) |
| Comparator Or Baseline | CRT0044876 (7-nitroindole-2-carboxylic acid): reported IC₅₀ 3 μM; 5-fluoroindole-2-carboxylic acid: reported IC₅₀ 10 μM (both literature values, not replicated under aggregate-disrupting conditions) |
| Quantified Difference | All indole-2-carboxylic acids (compounds 1–4) showed no significant inhibition under aggregate-disrupting conditions, negating the apparent ~3–10 μM IC₅₀ differences reported previously |
| Conditions | In vitro APE1 endonuclease activity assay with and without 0.01% Brij 35 detergent to disrupt colloidal aggregates; compounds tested at concentrations relevant to prior reported IC₅₀ values |
Why This Matters
For scientists procuring APE1 inhibitors, this evidence demonstrates that 6-bromoindole-2-carboxylic acid—and indeed all simple indole-2-carboxylic acids—should not be selected as functionally active APE1 inhibitors, preventing wasted research resources.
- [1] Pidugu LS, Servius HW, Sevdalis SE, Cook ME, Varney KM, Pozharski E, Drohat AC. Characterizing inhibitors of human AP endonuclease 1. PLoS ONE. 2023;18(1):e0280526. View Source
